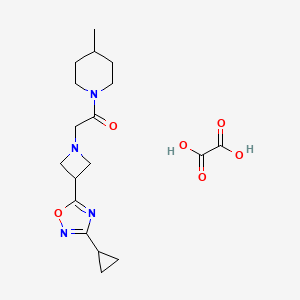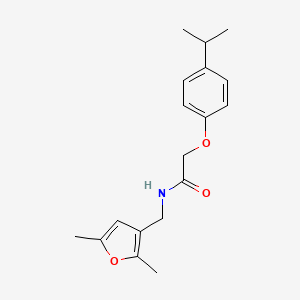
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features both imidazole and piperazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The piperazine derivative can be prepared by reacting phenethylamine with piperazine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .
化学反応の分析
Types of Reactions
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole and piperazine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone moiety can produce alcohol derivatives .
科学的研究の応用
Chemistry
In chemistry, (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its imidazole and piperazine moieties are known to interact with biological macromolecules, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent in preclinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various applications, including catalysis and material science .
作用機序
The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the central nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Piperazine derivatives: Compounds like piperazine citrate and fluphenazine contain the piperazine ring and are used as anthelmintic and antipsychotic agents, respectively.
Uniqueness
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to its combination of imidazole and piperazine moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPAHAPWSXEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)
![3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2763619.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/new.no-structure.jpg)


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2763631.png)


![6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline](/img/structure/B2763634.png)
![4-{4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2763636.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2763638.png)
![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)
